Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911044
InChI: InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-7-12(17)9-13(14)16(18-19)11-5-3-2-4-6-11/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate

CAS No.:

Cat. No.: VC15911044

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate -

Specification

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
IUPAC Name methyl 2-(5-fluoro-3-phenylindazol-1-yl)acetate
Standard InChI InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-7-12(17)9-13(14)16(18-19)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Standard InChI Key NRDWIHDTVGETIL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is C₁₆H₁₃FN₂O₂, with a molecular weight of 284.29 g/mol (calculated from analogous structures ). The indazole core consists of a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. Key substituents include:

  • 5-Fluoro group: Enhances metabolic stability and influences electronic properties .

  • 3-Phenyl group: Contributes to hydrophobic interactions in biological systems .

  • Methyl acetate side chain: Modifies solubility and bioavailability .

Structural Analogues and Comparative Analysis

Comparisons with structurally similar compounds reveal critical trends:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate C₁₆H₁₃FN₂O₂284.283-(3-Fluorophenyl), 1-methyl acetate
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate C₁₁H₁₁FN₂O₂222.225-Fluoro, 3-acetate ethyl ester
5-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂215.02Halogenated indazole core

The target compound’s fluorine and phenyl groups likely enhance its lipophilicity (predicted LogP ≈ 2.5–3.0 ) compared to non-fluorinated analogs.

Synthesis and Manufacturing Approaches

While no direct synthesis route for methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is documented, analogous methods suggest a multi-step process:

Key Synthetic Steps

  • Indazole Core Formation:

    • Bromination and cyclization of 3-fluoro-2-methylaniline derivatives, as demonstrated in the synthesis of 5-bromo-4-fluoro-1H-indazole .

    • Example: Reaction of 4-bromo-3-fluoro-2-methylaniline with isoamyl sulfite and acetic acid yields acetyl-protected intermediates .

  • Functionalization at Position 3:

    • Suzuki-Miyaura coupling could introduce the phenyl group using aryl boronic acids .

  • Esterification at Position 1:

    • Alkylation with methyl chloroacetate under basic conditions, as seen in ethyl ester analogs .

Optimization Challenges

  • Yield Variability: Reported yields for similar reactions range from 40% to 81%, depending on base selection (K₂CO₃ vs. NaOH) .

  • Purification: Silica gel chromatography (e.g., PE/EA = 3:1) is commonly employed .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated at 110–130°C based on fluorinated indazoles .

  • Solubility: Low aqueous solubility (<1 mg/mL) predicted due to aromatic and hydrophobic groups; soluble in DMSO, DMF, and dichloromethane .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Expected signals include δ 7.6–7.8 (aromatic protons), δ 5.2–5.4 (acetate methylene), and δ 3.7 (ester methyl) .

  • MS (ESI+): Predicted m/z 285.1 [M+H]⁺.

Applications and Future Directions

  • Drug Discovery: Potential scaffold for EGFR or BRAF inhibitors due to structural similarity to known kinase inhibitors .

  • Agrochemicals: Fluorinated indazoles exhibit herbicidal and fungicidal activity .

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